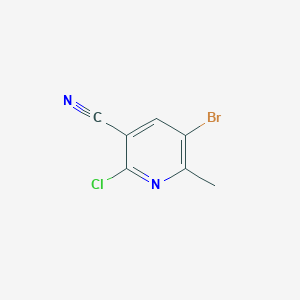

5-Bromo-2-chloro-6-methylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

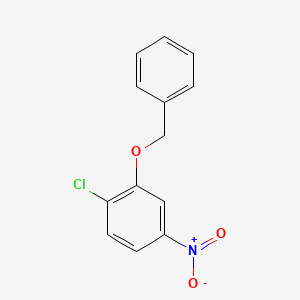

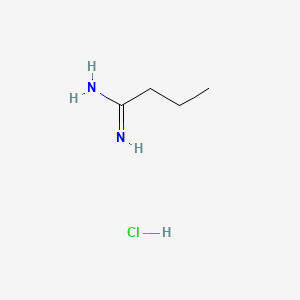

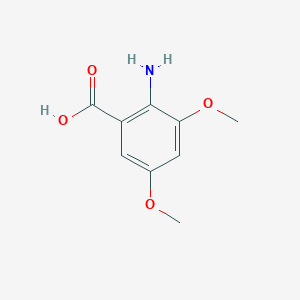

The compound of interest, 5-Bromo-2-chloro-6-methylnicotinonitrile, is a halogenated nicotinonitrile derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, reactivity, and properties of structurally related halogenated nitriles. These insights can be extrapolated to hypothesize about the characteristics of 5-Bromo-2-chloro-6-methylnicotinonitrile.

Synthesis Analysis

The synthesis of halogenated nitriles, such as 5-bromopenta-2,4-diynenitrile, has been reported to be achieved in high yields from commercially available compounds . A similar approach could potentially be applied to synthesize 5-Bromo-2-chloro-6-methylnicotinonitrile, starting from 5-bromo-nicotinic acid as the initial reactant. The process might involve chlorination, amidation, and subsequent dehydration to form the nitrile group, as demonstrated in the synthesis of 5-Bromo-nicotinonitrile .

Molecular Structure Analysis

The molecular structure of halogenated nitriles, such as 4-bromo-2,6-dichlorobenzonitrile, has been characterized by X-ray crystallography and other spectroscopic techniques . These studies reveal interactions between the Lewis base (CN) and the Lewis acid (halogen atoms) within the crystal lattice. It is reasonable to assume that 5-Bromo-2-chloro-6-methylnicotinonitrile would also exhibit interesting structural features due to the presence of electron-withdrawing halogen atoms adjacent to the electron-rich nitrile group.

Chemical Reactions Analysis

Halogenated nitriles like 5-bromopenta-2,4-diynenitrile have shown reactivity towards secondary amines and terminal alkynes, leading to the formation of various polyfunctional carbon-rich scaffolds . These reactions are facilitated by the presence of copper and palladium catalysts. The reactivity of 5-Bromo-2-chloro-6-methylnicotinonitrile could be explored in similar contexts, potentially leading to the formation of novel organic compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitriles are influenced by their molecular structure and the presence of halogen atoms. For instance, the UV-visible spectrum of 5-bromopenta-2,4-diynenitrile and its derivatives has been recorded, providing insights into their electronic properties . The spectral data of various halogenated nitriles have been used for identification and characterization . It can be inferred that 5-Bromo-2-chloro-6-methylnicotinonitrile would exhibit distinct physical and chemical properties, such as solubility, melting point, and reactivity, which could be determined through experimental studies.

Aplicaciones Científicas De Investigación

-

Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-6-methylnicotinonitrile is used as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . These inhibitors are used in the treatment of diabetes .

- Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .

- Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Medicinal Chemistry

- Synthesis of Nevirapine

- Application : 5-Bromo-2-chloro-6-methylnicotinonitrile is used as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV .

- Method : The synthesis involves a continuous process that telescopes three steps using substantially less expensive starting materials .

- Synthesis of Complex Pyridines

- Application : 5-Bromo-2-chloro-6-methylnicotinonitrile is used as a key intermediate in the synthesis of complex pyridines .

- Method : The synthesis involves a continuous process that telescopes three steps using substantially less expensive starting materials .

- Results : The synthesis results in high purity complex pyridines. This outcome is expected to facilitate regulatory implementation of the overall process .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

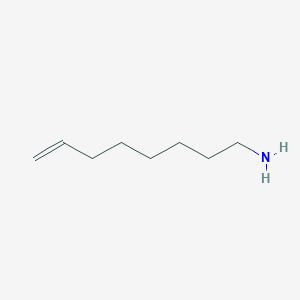

5-bromo-2-chloro-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAACVPURBIGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512414 |

Source

|

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-6-methylnicotinonitrile | |

CAS RN |

84703-18-4 |

Source

|

| Record name | 5-Bromo-2-chloro-6-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84703-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)